molecular formula C14H10Cl2N2O B2539771 6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 353258-15-8

6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B2539771
CAS No.: 353258-15-8
M. Wt: 293.15
InChI Key: JZGQRSGECKNPSD-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular formula C14H10Cl2N2O. It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two chlorine atoms at positions 6 and 8, and a methoxyphenyl group at position 2 of the imidazo[1,2-a]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with 2-methoxyaniline, followed by cyclization and chlorination steps . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine
  • 6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
  • 6,8-Dichloro-2-(2-hydroxyphenyl)imidazo[1,2-a]pyridine

Uniqueness

6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of the methoxy group at the 2-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

6,8-dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O/c1-19-13-5-3-2-4-10(13)12-8-18-7-9(15)6-11(16)14(18)17-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGQRSGECKNPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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